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Compound of Interest

Compound Name: Sulfoenolpyruvate

Cat. No.: B051613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of various compounds on

the terminal enzymes of glycolysis: enolase and pyruvate kinase. Given the limited information

available on the direct glycolytic inhibitory effects of sulfoenolpyruvate, this guide focuses on

well-characterized inhibitors of the enzymes that metabolize the structurally related

endogenous substrate, phosphoenolpyruvate (PEP). This information is critical for researchers

and professionals in drug development seeking to modulate metabolic pathways for therapeutic

purposes, particularly in oncology and inflammatory diseases where glycolysis is often

upregulated.

Introduction to Enolase and Pyruvate Kinase as
Therapeutic Targets
Enolase and pyruvate kinase are crucial enzymes in the glycolytic pathway, catalyzing the final

steps of glucose metabolism to produce pyruvate and ATP. Their inhibition offers a strategic

approach to disrupt cellular energy production.

Enolase (Phosphopyruvate Hydratase) catalyzes the conversion of 2-phosphoglycerate (2-

PG) to phosphoenolpyruvate (PEP). It is a metalloenzyme essential for glycolysis and is also

implicated in various non-glycolytic "moonlighting" functions.
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Pyruvate Kinase catalyzes the final, irreversible step of glycolysis, transferring a phosphate

group from PEP to ADP to form pyruvate and ATP. The M2 isoform of pyruvate kinase

(PKM2) is particularly relevant in cancer metabolism due to its role in diverting glycolytic

intermediates into biosynthetic pathways.

Targeting these enzymes can lead to a depletion of cellular energy and a reduction in the

building blocks necessary for rapid cell proliferation, making them attractive targets for drug

discovery.

Comparative Analysis of Enolase Inhibitors
Several small molecules have been identified as inhibitors of enolase, demonstrating potential

as therapeutic agents. The following table summarizes their quantitative inhibitory data.
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Inhibitor Target(s) IC50 Ki Notes

ENOblock (AP-

III-a4)
Enolase 0.576 µM[1] -

A nonsubstrate

analogue that

binds directly to

enolase.[2]

SF2312
Human ENO1 &

ENO2

37.9 nM (ENO1),

42.5 nM (ENO2)

[1]

-

A natural

phosphonate

antibiotic that is a

highly potent

enolase inhibitor.

[1][3]

Phosphonoaceto

hydroxamate
Enolase nM range[3] pM range[1]

A potent inhibitor

with structural

similarity to the

catalytic

intermediate

between PEP

and 2-PG.[1]

POMHEX ENO2 Low nM -

A cell-permeable

pro-drug of HEX,

a potent and

ENO2-specific

inhibitor.[1]

D-(-)-3-

Phosphoglyceric

acid

Yeast Enolase - -

A competitive

inhibitor of

enolase.[1]

Comparative Analysis of Pyruvate Kinase Inhibitors
A variety of natural and synthetic compounds have been shown to inhibit pyruvate kinase, with

a particular focus on the tumor-associated PKM2 isoform.
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Inhibitor Target(s) IC50 Ki Inhibition Type

Shikonin PKM2 - -

A specific

inhibitor of

PKM2.[4]

7-

Hydroxyflavone
PKM2 2.12 µM[4] - -

Silibinin PKM2 0.91 µM[5] 0.61 µM[5] Competitive[5]

Curcumin PKM2 1.12 µM[5] 1.20 µM[5]
Non-

competitive[5]

Resveratrol PKM2 3.07 µM[5] 7.34 µM[5]
Non-

competitive[5]

Ellagic Acid PKM2 4.20 µM[5] 5.06 µM[5] Competitive[5]

PKM2-IN-3 PKM2 4.1 µM[4] - -

PKM2-IN-10 PKM2

3.36 µM (A549

cells), 9.20 µM

(HCC1833 cells)

[4]

- -

Experimental Protocols
Enzyme Inhibition Assay for Pyruvate Kinase
This protocol describes a common method for measuring the activity of pyruvate kinase and

assessing the inhibitory potential of test compounds. The assay is a coupled-enzyme system

that indirectly measures pyruvate production by monitoring the oxidation of NADH.

Materials:

Purified recombinant human pyruvate kinase (e.g., PKM2).

Phosphoenolpyruvate (PEP).

Adenosine diphosphate (ADP).
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Lactate dehydrogenase (LDH).

Nicotinamide adenine dinucleotide, reduced form (NADH).

Fructose-1,6-bisphosphate (FBP) (as an allosteric activator for PKM2).

Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2.

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

96-well, UV-transparent microplate.

Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

Prepare Reagent Mix: Prepare a reaction mixture containing assay buffer, LDH, NADH, ADP,

and PEP at desired final concentrations. For PKM2, FBP may also be included.

Dispense Inhibitor: Add the test inhibitor at various concentrations to the wells of the 96-well

plate. Include a vehicle control (e.g., DMSO).

Add Enzyme: Add purified pyruvate kinase to each well to initiate the reaction. The final

volume in each well should be consistent (e.g., 200 µL).

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the

decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 10-20 minutes).

The rate of NADH oxidation is proportional to the pyruvate kinase activity.

Data Analysis:

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor

concentration.

Normalize the velocities to the vehicle control.

Plot the normalized activity against the logarithm of the inhibitor concentration and fit the

data to a suitable dose-response curve (e.g., four-parameter logistic regression) to

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


determine the IC50 value.

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform

kinetic studies by varying the concentration of one substrate (PEP or ADP) while keeping

the other constant, in the presence and absence of the inhibitor. Plot the data using a

Lineweaver-Burk plot.
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Caption: Inhibition points in the lower glycolytic pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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